Deuterium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2H)bromane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH/h1H/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELXLSAUQHCOX-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315998 | |
| Record name | Hydrobromic acid-d | |
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Molecular Weight |
81.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
47% Solution in D2-O: Clear slightly yellow liquid with a bromine-like odor; [Acros Organics MSDS] | |
| Record name | Deuterium bromide | |
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CAS No. |
13536-59-9 | |
| Record name | Hydrobromic acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13536-59-9 | |
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| Record name | Deuterium bromide | |
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| Record name | Hydrobromic acid-d | |
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| Record name | Deuterium bromide | |
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Synthesis and Preparation of Deuterium Bromide and Deuterium Labeled Bromine Compounds
Methodologies for Deuterium (B1214612) Bromide (DBr) Synthesis
The preparation of deuterium bromide involves several established methods, ranging from historical laboratory-scale syntheses to more contemporary approaches.
While direct catalytic cycles for the large-scale production of this compound itself are not extensively documented in recent literature, innovations have centered on catalytic systems that use deuterium sources like heavy water (D₂O) to deuterate other molecules. For instance, systems that generate deuterium gas in situ from D₂O can be seen as an indirect advancement, as this D₂ gas can then be used in subsequent reactions. mdpi.comnih.gov The development of efficient transition-metal catalysts for hydrogen-deuterium (H/D) exchange reactions represents the foremost area of innovation, significantly enhancing the toolkit for preparing deuterated compounds, including those containing bromine. rsc.orgacademie-sciences.fr
Historically, several methods have been employed for the synthesis of this compound and its derivatives.
Reaction of Deuterated Silver Acetate (B1210297) with Bromine : A notable method involves the reaction of silver acetate-d₃ with bromine in a sealed tube. cdnsciencepub.comcdnsciencepub.com This approach, a variation of the Hunsdiecker reaction, produces methyl-d₃ bromide in high yields and was considered more convenient than multi-step processes that started with the reduction of carbon dioxide. cdnsciencepub.comresearchgate.net
Reaction of Phosphorus, Bromine, and Heavy Water : A common and effective laboratory method for generating anhydrous hydrogen bromide is the reaction of red phosphorus with bromine in the presence of water. By substituting normal water with deuterium oxide (D₂O), this compound can be generated. cdnsciencepub.com
Addition to Acetylenes : this compound can be reacted with deuterated acetylenes either thermally or photochemically to produce deuterated 1,2-dibromoethanes with high isotopic purity. cdnsciencepub.com
These classical methods remain fundamental in the synthesis of DBr and related simple deuterated molecules.
Advanced Synthesis of Deuterium-Labeled Bromine-Containing Organic Compounds
The selective incorporation of deuterium into complex organic molecules containing bromine is a significant area of modern synthetic chemistry. This is often achieved through hydrogen/deuterium exchange protocols, which replace specific hydrogen atoms with deuterium. wikipedia.orgsnnu.edu.cn
H/D exchange reactions are a powerful tool for direct deuteration, often utilizing a transition-metal catalyst and a deuterium source like D₂O. wikipedia.org These methods can offer high efficiency and selectivity, avoiding the need for multi-step syntheses from pre-deuterated starting materials. researchgate.net
Several catalytic systems have been developed for the deuteration of bromine-containing compounds.
Ag(I)-Catalyzed H/D Exchange : Silver(I) salts, particularly silver(I) carbonate (Ag₂CO₃), have emerged as effective catalysts for the direct H/D exchange of (hetero)aryl bromides using D₂O as the deuterium source. acs.orgresearchgate.net This protocol is highly efficient and can be applied to a wide range of substrates, including bioactive molecules and functional materials, leading to multideuterated products in a single step. acs.org The silver catalyst can facilitate deuteration at positions that are typically resistant to other catalytic methods. nih.gov
Table 1: Examples of Ag(I)-Catalyzed Deuteration of Bromoarenes Reaction conditions, yields, and deuterium incorporation levels are based on findings reported in the cited literature. acs.org
| Substrate | Product | Deuterium Incorporation (%) |
|---|---|---|
| 1-Bromo-4-nitrobenzene | 1-Bromo-2,6-dideuterio-4-nitrobenzene | 90 |
| 1-Bromo-4-methoxybenzene | 1-Bromo-2,6-dideuterio-4-methoxybenzene | 92 |
| 2-Bromothiophene | 2-Bromo-3,4,5-trideuteriothiophene | >99 |
| 3-Bromopyridine | 3-Bromo-2,4,6-trideuteriopyridine | 91 |
Pd/C-Al-D₂O Systems : An environmentally benign catalytic system using palladium on carbon (Pd/C) with aluminum (Al) in D₂O has been developed for chemo- and regioselective H/D exchange. mdpi.comnih.govresearchgate.net In this system, deuterium gas (D₂) is generated in situ from the reaction between aluminum and D₂O. mdpi.com The commercially available Pd/C then catalyzes the H/D exchange reaction on the substrate. nih.gov This method is noted for its simplicity, safety, and high efficiency, avoiding the need to handle explosive D₂ gas directly. mdpi.com
Achieving site-selective deuteration is critical for applications like studying kinetic isotope effects or optimizing metabolic pathways of drugs. snnu.edu.cnosti.gov
Catalyst-Controlled Selectivity : The choice of transition metal plays a crucial role in determining which C-H bonds are activated. For example, iridium-based catalysts are well-known for directing deuteration to the ortho-position of coordinating groups. researchgate.net In contrast, the Ag(I)-catalyzed method often shows a different pattern of selectivity, deuterating multiple positions on an aromatic ring. acs.org
Bromide as a Removable Directing Group : The bromine atom itself can influence the reactivity of adjacent C-H bonds. In some base-catalyzed H/D exchange reactions, the bromide is considered an essential removable directing group that activates the neighboring C-H bond for deuteration. osti.gov This allows for selective deuterium incorporation at a specific site, after which the bromide can be converted into other functional groups, providing access to a wider array of deuterated compounds. osti.govrsc.org
Substrate-Controlled Selectivity : In the absence of strong directing groups, the inherent acidity of C-H bonds can dictate the site of deuteration. For instance, silver-catalyzed deuteration of five-membered aromatic heterocycles like thiophene (B33073) occurs selectively at the most acidic C-H bond. nih.govosti.gov This allows for predictable deuteration based on the electronic properties of the substrate itself.
Hydrogen/Deuterium (H/D) Exchange Protocols
Deuterium-Hydrogen Exchange in Ligand-Macromolecule Systems
Hydrogen-deuterium exchange (HDX) is a powerful technique for probing the structure and dynamics of macromolecules and their interactions with ligands. upenn.eduwikipedia.org In the context of systems involving bromine-containing compounds, HDX mass spectrometry (HDX-MS) can reveal changes in protein conformation upon ligand binding. nih.govacs.org The rate of exchange of backbone amide hydrogens with deuterium from a solvent like D₂O provides information about the solvent accessibility and hydrogen bonding network of different regions of the protein. wikipedia.orgnih.gov
When a ligand, such as a bromine-containing drug molecule, binds to a protein, it can cause regions of the protein to become more or less exposed to the solvent. wikipedia.org This change in accessibility alters the rate of deuterium exchange in those areas. By comparing the HDX profiles of the protein in its free and ligand-bound states, researchers can identify the binding site and allosteric effects. wikipedia.orgnih.gov For instance, a decrease in deuterium uptake in a specific region of the protein upon binding suggests that this area is protected by the ligand, either through direct contact or a conformational change that buries the region. wikipedia.orgnih.gov This method has been used to study the interaction of various ligands, including those with bromine moieties, with their protein targets. nih.govnih.gov The study of the ethidium-deoxyribonucleic acid system is a notable example where hydrogen-deuterium exchange was used to analyze ligand-macromolecule interactions. acs.org
Deuterium Incorporation via Deuterated Reagents
The use of deuterated reagents is a direct and effective strategy for introducing deuterium into specific positions within a molecule.
Utilization of Deuterated Grignard Reagents (e.g., CD3MgBr)
Deuterated Grignard reagents, such as methyl-d₃-magnesium bromide (CD₃MgBr), are valuable for incorporating trideuteromethyl groups into molecules. askfilo.compearson.comvaia.com These reagents react with various electrophiles, including aldehydes, ketones, and esters, to form carbon-carbon bonds and introduce the CD₃ group. askfilo.compearson.comvaia.com For example, the reaction of CD₃MgBr with an aldehyde followed by hydrolysis with D₂O can produce a secondary alcohol with a deuterated methyl group and a deuterated hydroxyl group. askfilo.comvaia.com Similarly, reacting an ester with two equivalents of CD₃MgBr can yield a tertiary alcohol with two deuterated methyl groups. pearson.com This method has been employed in the synthesis of various deuterium-labeled compounds, including 17-methyl-d₃-testosterone, where dehydroepiandrosterone (B1670201) is reacted with deuterium-labeled methyl magnesium iodide. nih.gov
Employment of Deuterium Oxide (D₂O) as a Deuterium Source in Organic Transformations
Deuterium oxide (D₂O) is an inexpensive and readily available source of deuterium for a wide range of organic transformations. uni-rostock.de It is frequently used in catalyzed hydrogen-deuterium exchange reactions and as a quenching agent in reactions involving organometallic intermediates. acs.orgresearchgate.netthieme-connect.com
Several catalytic systems have been developed to facilitate the deuteration of aryl bromides using D₂O. For instance, a silver carbonate (Ag₂CO₃) catalyst can be used for the direct H/D exchange of (hetero)aryl bromides. acs.orgacs.orgnih.govresearchgate.net This method is efficient for labeling a wide variety of (hetero)aryl bromides, including bioactive molecules. acs.orgacs.org Palladium-catalyzed reactions have also been developed for the deuteration of aryl bromides and other aryl halides using D₂O. researchgate.net Another approach involves a heterogeneous nitrogen-doped copper catalyst that facilitates the dehalogenative deuteration of aryl bromides with D₂O and carbon monoxide. thieme-connect.com In this reaction, it is proposed that molecular deuterium is generated in situ from the reaction of CO and D₂O. thieme-connect.com
Electrochemical Deuteration for C-D Bond Formation
Electrochemical methods offer a mild and controllable approach for the formation of carbon-deuterium (C-D) bonds. oaepublish.comxmu.edu.cn These techniques often use D₂O as the deuterium source and can be highly selective. researchgate.netchinesechemsoc.orgchinesechemsoc.org By controlling the applied voltage, it is possible to achieve stepwise deuteration of multi-halogenated compounds. oaepublish.com For instance, the deuteration of iodo-, bromo-, and chloroarenes can be achieved at different negative potentials. oaepublish.com
Electrochemical reduction of aryl bromides in the presence of D₂O leads to the formation of a deuterated arene. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism involves the reduction of the aryl bromide at the cathode to form an aryl radical and a bromide anion, while D₂O is reduced to a deuterium radical. chinesechemsoc.org The desired deuterated product is then formed by the cross-coupling of the aryl and deuterium radicals. chinesechemsoc.org This method has been shown to be effective for a variety of aryl bromides and is compatible with various functional groups. researchgate.netrsc.org
Synthesis of Specific Deuterium-Labeled Bromine Compounds
The synthesis of specific deuterium-labeled bromine compounds is crucial for their use as internal standards in mass spectrometry, as tracers in metabolic studies, and in the investigation of reaction mechanisms. cdnsciencepub.comrsc.org
Synthesis of Methyl-d₃ Bromide
Methyl-d₃ bromide (CD₃Br) is a valuable reagent for introducing a deuteromethyl group. cdnsciencepub.com One convenient synthesis method involves the reaction of silver acetate-d₃ with bromine in a sealed tube, which produces methyl-d₃ bromide in high yield. cdnsciencepub.comcdnsciencepub.comresearchgate.net The isotopic purity of the resulting methyl-d₃ bromide is high, often around 99.3 atom % deuterium. cdnsciencepub.com Another multi-step synthesis involves the reaction of carbon suboxide with deuterium oxide to form malonic-d₂ acid-d₂, which is then decarboxylated to acetic-d₃ acid-d. core.ac.uk The acetic acid is converted to its silver salt, which then undergoes a modified Hunsdiecker reaction to yield methyl-d₃ bromide. core.ac.uk
Synthesis of Multideuterated (Hetero)aryl Bromides
Multideuterated (hetero)aryl bromides are important for various applications, and direct H/D exchange reactions are a powerful tool for their synthesis. acs.orgacs.orgnih.govresearchgate.net Traditional methods often require multi-step syntheses starting from expensive deuterated precursors. acs.org A direct H/D exchange protocol using a silver carbonate catalyst and D₂O as the deuterium source allows for the efficient and site-selective deuteration of over 55 different (hetero)aryl bromides. acs.orgacs.orgnih.gov This method is particularly useful for preparing multideuterated compounds in a single step. acs.orgnih.gov The presence of the bromide group is often essential for this H/D exchange process to occur. acs.org
Challenges in Achieving High Atom % Deuterium Incorporation
Achieving a high percentage of deuterium incorporation is a significant challenge in the synthesis of deuterated compounds. rsc.orgresearchgate.net Incomplete incorporation can be a problem in various deuteration methods, including catalytic dehalogenative deuteration. chemrxiv.org
Several factors can contribute to less than complete deuterium incorporation. In hydrogen-deuterium exchange reactions, the reversibility of the reaction can limit the final deuterium percentage. researchgate.net In palladium-catalyzed dehalogenation reactions using deuterium gas, incomplete isotope incorporation is a known issue, particularly for aryl bromides and chlorides. chemrxiv.org The choice of catalyst, solvent, and reaction conditions can all influence the level of deuterium incorporation. rsc.org For example, in palladium-catalyzed Br/D exchange, the choice of different palladium catalysts and ligands may not be the primary factor for incomplete deuteration; the solvent can also play a crucial role. rsc.org
To overcome these challenges, various strategies are employed. Using a large excess of the deuterium source is a common approach. rsc.org In some cases, the development of new catalytic systems, such as a homogeneous palladium catalyst with a zinc acetate additive for dehalogenative deuteration with D₂ gas, has been shown to achieve complete isotope incorporation under mild conditions. chemrxiv.org For deuterated internal standards used in mass spectrometry, a very high level of deuterium incorporation is critical to avoid interference with the non-deuterated analyte. nih.govacs.org
Spectroscopic Investigations of Deuterium Bromide
High-Resolution Infrared and Raman Spectroscopy of Deuterium (B1214612) Bromide (DBr)
High-resolution infrared and Raman spectroscopy are powerful tools for elucidating the detailed rotational-vibrational energy level structure of molecules like DBr.
The vibrational spectrum of deuterium bromide is characterized by a fundamental band (1-0) and a series of overtone bands (2-0, 3-0, 4-0) in the infrared region. High-resolution Fourier transform spectroscopy has been employed to record these absorption bands up to high rotational (J) values. researchgate.nettandfonline.com The analysis of these bands provides crucial data on the molecule's vibrational energy levels.
The fundamental 1-0 band, occurring in the 5.5 µm region (around 1600 to 1990 cm⁻¹), has been studied in detail using techniques like heterodyne frequency measurements with tunable diode lasers. nist.gov The first, second, and third overtone bands (2-0, 3-0, and 4-0) have also been measured at high resolution, providing data for a comprehensive understanding of the molecule's potential energy curve. researchgate.nettandfonline.com For instance, the 2-0, 3-0, and 4-0 overtone bands for D⁷⁹Br and D⁸¹Br have been measured with an accuracy of 0.002-0.005 cm⁻¹. researchgate.net
Raman spectroscopy has also been used to study the vibrational modes of DBr, particularly in the liquid phase and in crystalline form. aip.orgaip.org In liquid HBr/DBr mixtures, concentration-dependent studies of Raman line shapes allow for the separation of different line-broadening mechanisms. aip.org
Table 1: Investigated Vibrational Bands of DBr
| Vibrational Band | Spectroscopic Method | Approximate Wavenumber Range (cm⁻¹) | Key Findings |
|---|---|---|---|
| 1-0 | Fourier Transform Spectroscopy, Heterodyne Frequency Measurement | 1600 - 1990 | Precise line positions for calibration, determination of molecular constants. researchgate.netnist.gov |
| 2-0 | High-Resolution Infrared Absorption | 3340 - 7140 | Data for overtone analysis and potential energy function. researchgate.nettandfonline.com |
| 3-0 | High-Resolution Infrared Absorption | 3340 - 7140 | Data for overtone analysis and potential energy function. researchgate.nettandfonline.com |
| 4-0 | High-Resolution Infrared Absorption | 3340 - 7140 | Data for overtone analysis and potential energy function. researchgate.nettandfonline.com |
The precise measurement of rovibrational line positions in the infrared spectra allows for the determination of a set of equilibrium molecular parameters. researchgate.nettandfonline.com These parameters describe the molecule in its hypothetical vibrationless state (at the minimum of the potential energy curve). By fitting the experimental line positions to theoretical models, constants such as rotational constants (Bₑ), centrifugal distortion constants (Dₑ), and the equilibrium internuclear distance (rₑ) are derived. researchgate.netresearchgate.netnist.gov
An analytical operator for the ground electronic state (X¹Σ⁺) of DBr, defined by 12 fitted parameters, has been shown to reproduce spectroscopic line positions to within the precision of the measurements. researchgate.net This approach allows for the a posteriori determination of rotational and centrifugal distortion constants through perturbation theory. researchgate.netnih.gov The combination of high-resolution infrared data with microwave measurements of pure rotational transitions yields improved sets of rotational constants. researchgate.netnist.gov
Table 2: Selected Molecular Constants for this compound
| Parameter | Description | Typical Value | Source |
|---|---|---|---|
| B₀ | Rotational constant in the ground vibrational state | ~4.29 cm⁻¹ | nist.gov |
| Dₑ | Centrifugal distortion constant | ~8.7 x 10⁻⁵ cm⁻¹ | nist.gov |
| rₑ | Equilibrium internuclear distance | ~1.414 Å | nist.gov |
| αₑ | Rotation-vibration interaction constant | ~0.09 cm⁻¹ | nist.gov |
Naturally occurring bromine is a mixture of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in the presence of two distinct isotopologues of this compound: D⁷⁹Br and D⁸¹Br. High-resolution spectroscopy can readily resolve the spectra of these two species. researchgate.nettandfonline.com
The difference in mass between the bromine isotopes leads to a measurable shift in the vibrational band origins and different values for the rotational constants. researchgate.netpsu.edu For example, the fundamental vibration for D⁷⁹Br is observed at a slightly higher frequency than for D⁸¹Br. psu.edu Separate sets of molecular constants have been determined with high accuracy for both D⁷⁹Br and D⁸¹Br by analyzing their respective infrared and microwave spectra. researchgate.netnist.govresearchgate.nettandfonline.com These isotopic data are crucial for refining the molecular potential energy function and for studying the breakdown of the Born-Oppenheimer approximation. researchgate.net
The bromine (⁷⁹Br, ⁸¹Br) and deuterium nuclei possess non-zero nuclear spins and electric quadrupole moments, which interact with the molecule's internal electric and magnetic fields. These interactions lead to a splitting of the rotational energy levels, known as hyperfine structure. High-resolution techniques such as laser Stark spectroscopy and millimeter-wave beam-spectrometry have been used to resolve this hyperfine structure and measure the associated coupling constants. nist.govresearchgate.nettandfonline.com
Measurements of the electric quadrupole split triplets for the R(0) and P(1) transitions in the 1-0 band of D⁷⁹Br have been performed. nist.gov The nuclear electric quadrupole coupling constant (eQq) and the spin-rotation interaction constant (Cᵦᵣ) have been determined for both D⁷⁹Br and D⁸¹Br in the ground (v=0) and first excited (v=1) vibrational states. nist.govresearchgate.net For example, the value of e²Qq(v=1) for D⁸¹Br was determined to be 460.5 ± 12 MHz. researchgate.netresearchgate.net These measurements provide detailed information about the electronic environment around the nuclei. aps.orgsxu.edu.cnmdpi.com
The accurately measured line positions in the infrared spectrum of DBr serve as secondary frequency and wavenumber standards for the calibration of high-resolution instruments. nist.govnist.gov The 1-0 vibrational band of DBr is particularly useful for calibrating spectrometers and tunable lasers in the spectral region from 1600 to 1990 cm⁻¹. nist.gov
Although the presence of quadrupole hyperfine structure can be a complicating factor for some applications, the wide spectral coverage of the DBr rovibrational band makes it a valuable interim calibration standard. nist.gov Tables of DBr transition frequencies, determined from heterodyne measurements against CO laser standards, have been published to facilitate its use as a reliable calibrant. nist.govnist.gov The use of such molecular standards is essential for ensuring the accuracy of instruments like Fourier transform spectrometers and tunable diode laser absorption spectrometers (TDLAS). researchgate.net
Ultrafast Spectroscopic Probes of this compound Dynamics
Beyond static structural information, spectroscopic techniques can probe molecular dynamics on their natural femtosecond (10⁻¹⁵ s) and attosecond (10⁻¹⁸ s) timescales. Attosecond transient-absorption spectroscopy has been used to investigate the coupled electronic and vibrational dynamics in DBr following strong-field ionization. berkeley.eduaps.org
In these pump-probe experiments, an intense near-infrared (NIR) laser pulse ionizes the DBr molecule, creating a coherent superposition of electronic and vibrational states in the resulting DBr⁺ ion. berkeley.eduescholarship.org A time-delayed attosecond extreme ultraviolet (XUV) pulse then probes the evolution of this wave packet by measuring the core-level absorption spectrum (specifically from the Br 3d core level). berkeley.edunsf.gov
The experimental results show clear quantum beats—oscillations in the absorption signal as a function of the pump-probe delay. berkeley.edu These beats correspond to the coherent motion of the prepared wave packet. Specifically, oscillations with a period of 12.6 fs are assigned to the electronic coherence between the X ²Π₃/₂ and X ²Π₁/₂ spin-orbit states of the DBr⁺ ion, while beats with a 19.9-fs period correspond to the vibrational coherence within these electronic states. berkeley.eduaps.org This demonstrates the simultaneous real-time observation of both electronic (charge) and nuclear (vibrational) motion. berkeley.edu
Further analysis, including polarization scans, has shown that the electronic coherence corresponds to the oscillation of the positive charge (hole) density along the axis of the ionizing laser field. aps.org While the vibrational quantum beats remain relatively constant over time, the electronic beats show a partial decay, which has been attributed to decoherence caused by the molecule's rotational motion. berkeley.eduescholarship.org
Attosecond Transient Absorption Spectroscopy of DBr
Attosecond transient absorption spectroscopy (ATAS) has been employed to investigate the ultrafast dynamics in this compound (DBr) following interaction with a strong laser field. rsc.orgmeasurlabs.com In these experiments, a near-infrared (NIR) pump pulse initiates the dynamics through strong-field ionization (SFI) of the DBr molecule. aip.orgaip.org The subsequent evolution of the system is tracked by a time-delayed, broadband attosecond extreme ultraviolet (XUV) probe pulse. aip.orgaip.org This probe pulse measures the transient absorption spectrum at the bromine Br-3d core-level edge, providing a window into the coupled electronic and nuclear motion on their natural femtosecond and attosecond timescales. measurlabs.comdigibib.netresearchgate.net
Simultaneous Probing of Electronic and Vibrational Coherences in DBr+
A significant finding from ATAS studies on DBr is the ability to simultaneously probe both electronic and vibrational coherences in the resulting this compound cation (DBr⁺). digibib.netmsu.eduspectroscopyonline.com The intense NIR pump pulse prepares a coherent superposition of the two spin-orbit split ground states of the ion, X²Π₃/₂ and X²Π₁/₂. aip.orgaip.org This preparation initiates coherent dynamics involving both the electronic degrees of freedom (the superposition of the two spin-orbit states) and the vibrational degrees of freedom (a vibrational wavepacket moving on the potential energy surfaces of these ionic states). researchgate.netaip.org The XUV probe pulse is sensitive to both types of motion, which manifest as distinct oscillatory signals, or quantum beats, in the time-resolved spectra. digibib.netaip.org
Characterization of Quantum Beats (e.g., 12.6-fs, 19.9-fs periodicities)
The coherent dynamics within the DBr⁺ ion are characterized by specific quantum beats observed in the transient absorption signals. rsc.orgmeasurlabs.comaip.org These oscillations correspond to the energy differences between the coherently populated quantum states. aip.org Two primary periodicities have been identified: a 12.6-fs beat and a 19.9-fs beat. aip.orgresearchgate.netresearchgate.net
The faster 12.6-fs quantum beat corresponds to the energy splitting between the X²Π₃/₂ and X²Π₁/₂ spin-orbit states of the DBr⁺ ion, which is approximately 0.328 eV. aip.orgresearchgate.netaip.org This beat is a direct signature of electronic coherence. aip.org The slower 19.9-fs quantum beat corresponds to the fundamental vibrational frequency of the DBr⁺ ion in these electronic states (approximately 0.208–0.209 eV) and signifies the presence of a coherent vibrational wavepacket. aip.orgresearchgate.netaip.org
| Periodicity | Corresponding Energy (eV) | Origin | Type of Coherence |
|---|---|---|---|
| 12.6 fs | 0.328 eV | Spin-orbit splitting (X²Π₃/₂ - X²Π₁/₂) | Electronic |
| 19.9 fs | ~0.209 eV | Ionic Vibrational Frequency | Vibrational |
Core-Level Absorption Spectra Analysis (e.g., Br-3d)
The analysis of the Br-3d core-level absorption spectrum is central to these investigations. aip.orgaip.orgdigibib.net Probing at this core level offers element-specificity, ensuring that the observed dynamics are localized on the bromine atom within the molecule. researchgate.net Furthermore, it provides state-resolved information. digibib.net The core-to-valence transitions from the Br-3d shell to unoccupied valence orbitals have distinct energies depending on whether the ion is in the X²Π₃/₂ or X²Π₁/₂ state. aip.orgdigibib.net By simulating the absorption spectra for each state and comparing them to the experimental data, researchers can decompose the total signal and track the populations and coherences associated with each spin-orbit state. aip.orgdigibib.net
Polarization Dependence of Electronic Quantum Beats
Experiments investigating the effect of light polarization have provided deeper insight into the nature of the electronic coherence. aip.orgaip.orgdigibib.net In these studies, the relative polarization between the NIR pump and XUV probe beams was varied. digibib.net The results show that the phase of the 12.6-fs electronic quantum beats exhibits a clear dependence on the probe polarization direction. rsc.orgmeasurlabs.comdigibib.net In contrast, the vibrational quantum beats show the same oscillation pattern regardless of the polarization. aip.org This polarization dependence demonstrates that the electronic coherence is not merely a static superposition but corresponds to a physical motion: the oscillation of the electron hole density along the direction of the ionization field established by the pump pulse. measurlabs.comaip.orgdigibib.nethoriba.com
Solution-Phase Vibrational Studies of this compound
Vibrational Relaxation Processes in Liquid Phase
The vibrational dynamics of this compound in the liquid phase have been studied using Raman spectroscopy. aip.orgaip.org These studies provide information on how vibrational energy dissipates and how intermolecular interactions influence the vibrational state of the molecule in a condensed-phase environment.
Influence of Self and Distinct Correlation Functions on Spectral Features
The line shape of vibrational spectra in liquids is governed by time correlation functions, which can be separated into two components: the self-correlation function and the distinct-correlation function. cdnsciencepub.comweebly.com The self-correlation function describes the vibrational dynamics of a single, individual molecule, while the distinct-correlation function pertains to the correlation of vibrational motion between different molecules, arising from intermolecular coupling like resonant vibrational energy transfer. aip.orgcdnsciencepub.com
Raman spectroscopy in isotopic mixtures, such as DBr in HBr, provides a powerful method to experimentally probe the influence of these correlation functions. aip.orgcdnsciencepub.com The isotropic Raman spectrum is sensitive to both self- and distinct-correlation functions, as it reflects the collective vibrational dynamics of the system. cdnsciencepub.com In contrast, the anisotropic Raman spectrum is primarily influenced by the self-correlation function, representing single-particle dynamics. aip.orgcdnsciencepub.com
The experimental observations in DBr/HBr mixtures directly illustrate this principle. The narrowing and shifting of the isotropic DBr band upon dilution in HBr indicates a reduction in the contribution from the distinct-correlation function. aip.orgaip.org As the concentration of DBr decreases, the resonant energy transfer between DBr molecules becomes less probable, and the spectral line shape becomes more dominated by the self-correlation component (non-resonant relaxation mechanisms). aip.org
Reaction Kinetics and Mechanisms Involving Deuterium Bromide
Gas-Phase Reactions of Deuterium (B1214612) Bromide
The gas-phase reactions of deuterium bromide are fundamental to understanding its chemical behavior. This subsection explores the kinetics, mechanisms, and energy dynamics of these reactions.
The reaction between deuterium atoms and methyl bromide has been investigated using gas-phase electron paramagnetic resonance spectroscopy. rsc.org This technique allows for the study of the reaction kinetics in a discharge flow system over a range of pressures and temperatures. rsc.org The initial steps of this reaction involve the interaction of deuterium atoms with both methyl bromide and the resulting this compound. rsc.org
The primary reactions identified in the gas-phase interaction of deuterium atoms with methyl bromide are:
D + CH₃Br → CH₃ + DBr rsc.org
D + DBr → D₂ + Br rsc.org
The rate constant for the initial reaction between deuterium atoms and methyl bromide has been determined to be k₇ = 5.41 ± 0.18 × 10¹³ exp(–17.9 ± 1.1 kJ mol⁻¹/RT) cm³ mol⁻¹ s⁻¹. rsc.org The total rate of disappearance of deuterium atoms is observed to be several times greater than this rate constant, indicating subsequent reactions are occurring. rsc.org
Table 1: Initial Reaction Steps and Rate Constant
| Reaction | Rate Constant (k) |
| D + CH₃Br → CH₃ + DBr | 5.41 ± 0.18 × 10¹³ exp(–17.9 ± 1.1 kJ mol⁻¹/RT) cm³ mol⁻¹ s⁻¹ rsc.org |
| D + DBr → D₂ + Br | - |
The reaction of a deuterium atom with a this compound molecule can proceed through two possible channels: an adiabatic channel leading to ground-state bromine atoms (Br(²P₃/₂)), and a non-adiabatic channel resulting in spin-orbit-excited bromine atoms (Br*(²P₁/₂)). aip.orgresearchgate.netnih.gov These two product channels are separated in energy by the spin-orbit splitting of the bromine atom, which is 0.457 eV. aip.orgresearchgate.netnih.gov
The reaction of fluorine atoms with this compound (F + DBr → DF + Br) has been studied to understand the disposal of reaction energy into the product's internal degrees of freedom. tandfonline.com Using the arrested relaxation chemiluminescence method, it has been shown that there is a significant degree of vibrational energy level population inversion in the resulting deuterium fluoride (B91410) (DF) product. tandfonline.com
The mean fractions of the available energy that are channeled into vibration (
Table 2: Energy Disposal in F + HBr/DBr Reactions
| Reaction | |||
| F + HBr | 0.56 tandfonline.com | 0.11 tandfonline.com | 0.33 tandfonline.com |
| F + DBr | 0.61 tandfonline.com | 0.11 tandfonline.com | 0.28 tandfonline.com |
These results indicate that a large portion of the reaction's exothermicity is converted into vibrational energy of the DF product. tandfonline.com Similar findings have been reported for the ion-molecule reaction F⁻ + DBr → DF + Br⁻, where the fraction of available energy deposited into product vibration is 0.63 ± 0.05. aip.org
Reaction Mechanisms in Organic Systems Utilizing this compound
This compound serves as a valuable reagent in organic chemistry for introducing deuterium into molecules and for studying reaction mechanisms. One common application is the addition of DBr across a double bond in an alkene. quora.com For example, under ultraviolet irradiation, DBr adds to 1,1-dichloroethylene to form deuterated 1-bromo-2,2-dichloroethane and 1-bromo-2,2,4,4-tetrachlorobutane. cdnsciencepub.com
This compound is also employed in the synthesis of deuterated compounds through nucleophilic substitution reactions. For instance, deuterated 1,3-propanediol (B51772) can be reacted with DBr to produce 1,3-dibromopropane-d6. Furthermore, DBr is utilized in the study of kinetic isotope effects, which helps to elucidate reaction mechanisms. libretexts.orglibretexts.orglibretexts.org The difference in bond strength between C-H and C-D bonds can lead to different reaction rates, providing insight into the rate-determining step of a reaction. libretexts.orglibretexts.orglibretexts.org For example, the deuterium isotope effect has been used to support the E2 elimination mechanism. libretexts.orglibretexts.org In palladium-catalyzed reactions, a deuteride (B1239839) source is essential for the Br/D exchange on aryl bromides, leading to the synthesis of deuterium-labeled compounds. rsc.org
Deuterium Isotope Effects in Elimination (E2) Reactions
Exchange Reactions Between Deuterium and Hydrogen Bromide
The exchange reaction between deuterium (D₂) and hydrogen bromide (HBr) to form this compound (DBr) and hydrogen deuteride (HD) has been studied to understand the fundamental kinetics of atom-transfer reactions. royalsocietypublishing.orgscite.airoyalsocietypublishing.org These studies have shown that the exchange proceeds through an atomic chain mechanism. royalsocietypublishing.org
The mechanism involves the dissociation of deuterium molecules into deuterium atoms, which then react with HBr. Two possible reaction sequences for the chain propagation are:
D + HBr → HD + Br
D + HBr → DBr + H
Experimental evidence and potential energy surface calculations indicate that the second pathway, leading to the formation of DBr and a hydrogen atom, is the favored route. royalsocietypublishing.org The subsequent reaction of the hydrogen atom with D₂ regenerates a deuterium atom, continuing the chain.
The kinetics of the reverse reaction, the exchange between hydrogen atoms and DBr, have also been investigated. acs.org These studies provide fundamental data on the rate constants and activation energies for these elementary reactions, which are crucial for developing and validating theoretical models of chemical reactivity. The exchange reactions in the D₂-HBr system are a model for understanding more complex halogen atom transfer processes.
Comparative Studies of Exchange Reactions (e.g., D₂ + HBr vs. D₂ + HCl)
The study of exchange reactions involving deuterium and hydrogen halides, such as D + HBr → DBr + H, provides fundamental insights into chemical kinetics and reaction dynamics. These reactions have been investigated to understand the influence of different halogen atoms on the reaction mechanism and to compare with analogous systems like D + HCl.
A key area of investigation has been the reaction of deuterium atoms (D) with hydrogen bromide (HBr) and hydrogen chloride (HCl). Research has shown that the reaction D + HBr proceeds, and its kinetics have been established through various experimental techniques. uni.lufishersci.be A comparative study was undertaken to see how changing the halogen from chlorine to bromine affects the bimolecular reaction. uni.lu
In crossed-beam studies, the reactions of deuterium atoms with hydrogen halides (HCl, HBr, HI) were found to produce significant yields of the corresponding deuterium halides (DCl, DBr, DI). This indicates that the reaction cross-sections are substantial, on the order of 1–10 Ų. wikipedia.org For the reactions with HCl and HBr, the reaction exoergicity is approximately 1 kcal/mole, with a mean initial collision energy of 9 kcal/mole. The products, DCl and DBr, are predominantly scattered backward relative to the incident deuterium atoms, and the most probable final relative translational energy of the products is greater than or equal to 4 kcal/mole. wikipedia.org
Below is a table summarizing the absolute rate constants for various hydrogen and deuterium atom reactions with HBr and DBr at 300 K. rsc.org
Catalytic Effects in Ortho-Para Hydrogen Conversion
The conversion between the two spin isomers of molecular hydrogen, ortho-hydrogen and para-hydrogen, is a significant process, particularly in applications like hydrogen liquefaction. doi.orgrsc.org While this conversion can occur naturally, it is often slow, necessitating the use of catalysts to accelerate the reaction to reach the equilibrium ortho-para ratio at a given temperature. researchgate.net
Paramagnetic species are known to be effective catalysts for this conversion. citeab.com Research has explored the catalytic effect of various substances, including hydrogen halides. An investigation into the exchange reaction between deuterium and hydrogen bromide also involved studying the ortho-para hydrogen conversion catalyzed by hydrogen bromide. fishersci.be This was done to support findings from similar studies on the deuterium and hydrogen chloride system. uni.lu
The mechanism for ortho-para conversion on paramagnetic surfaces is proposed to involve a two-step process. First, an electronic transition occurs through electron exchange between the catalyst and the hydrogen molecule. This is followed by an intramolecular interaction between the electronic and nuclear spins of the H₂ molecule. doi.org In the case of hydrogen bromide catalysis, the investigation aimed to establish the kinetics of the reaction over a range of pressures and temperatures. fishersci.be The study of the catalyzed ortho-para conversion provided essential data for understanding the broader kinetics of the D₂ and HBr exchange reaction. fishersci.be
The efficiency of a catalyst in ortho-para conversion is crucial for industrial processes such as the production of liquid hydrogen, where achieving a high concentration of para-hydrogen is necessary to prevent boil-off during storage. doi.orgresearchgate.net While a variety of materials, including metal oxides and metal-organic frameworks, have been studied for this purpose, the role of paramagnetic gases like hydrogen bromide provides valuable data for kinetic modeling. fishersci.bedoi.orgacs.org
Quantum Chemical and Dynamics Studies of Deuterium Bromide Systems
Theoretical Characterization of Electronic States and Potential Energy Surfaces
The theoretical examination of deuterium (B1214612) bromide (DBr) and its cation (DBr⁺) involves the characterization of their electronic states and the corresponding potential energy surfaces (PES). These surfaces are mathematical constructs that describe the energy of the molecule as a function of its geometry, providing a fundamental framework for understanding molecular properties and dynamics. sydney.edu.auwikipedia.org
For the DBr⁺ ion, particular focus is placed on the ground electronic states, designated as X ²Π₃/₂ and X ²Π₁/₂. berkeley.eduarxiv.orgresearchgate.netaps.orgarxiv.org These states arise from the removal of an electron from the highest occupied molecular orbital of the neutral DBr molecule. The splitting into two states is a result of spin-orbit coupling, an interaction between the electron's spin and its orbital angular momentum. researchgate.netaip.orgaip.org The energy difference between these two spin-orbit states is a critical parameter in the system's dynamics. berkeley.eduarxiv.org
Attosecond transient-absorption spectroscopy experiments have been instrumental in probing the electronic and vibrational dynamics of DBr following strong-field ionization. berkeley.eduaps.org These experiments characterize electronic and vibrational coherences in the ionic X ²Π₃/₂ and X ²Π₁/₂ states through the observation of quantum beats with distinct periodicities. berkeley.eduarxiv.orgresearchgate.netaps.orgarxiv.org Specifically, quantum beats with a periodicity of 12.6 fs are associated with electronic coherences, while those with a 19.9 fs period correspond to vibrational coherences. berkeley.eduarxiv.orgresearchgate.netaps.orgarxiv.org
Simulations of the absorption signals for the X ²Π₃/₂ and X ²Π₁/₂ states show good agreement with experimental transient-absorption spectra, allowing for the resolution of the spin-orbit fine structure. berkeley.eduarxiv.org The potential energy curves for the neutral ground state (X ¹Σ), the ionic valence states (X ²Π₃/₂ and X ²Π₁/₂), and ionic core-excited states have been computed to interpret these experimental results. researchgate.net The near-parallel nature of the X ²Π₃/₂ and X ²Π₁/₂ potential energy surfaces in the Franck-Condon region is a significant finding, indicating that vibrational motion has a minimal impact on the decoherence of electronic wave packets. berkeley.eduarxiv.orgresearchgate.netaps.org
Quantum Wave-Packet Simulations of Molecular Dynamics in DBr
Quantum wave-packet simulations are a powerful theoretical tool for investigating the time-dependent behavior of molecules like deuterium bromide (DBr). arxiv.orgmdpi.comarxiv.org These simulations model the evolution of a molecule's wave function, which contains all the information about its quantum state, providing insights into complex dynamical processes. berkeley.eduarxiv.orgaps.org
In the context of DBr, these simulations have been crucial for understanding the coherent electronic and vibrational dynamics that occur after the molecule is ionized by an ultrafast laser pulse. berkeley.eduarxiv.orgaps.org Following strong-field ionization, a coherent superposition of the ionic X ²Π₃/₂ and X ²Π₁/₂ electronic states is created. berkeley.eduarxiv.orgresearchgate.netaps.orgarxiv.org The subsequent evolution of this superposition is tracked by the simulations.
A key finding from these simulations is the observation of quantum beats, which are periodic oscillations in the electronic and vibrational character of the molecule. berkeley.eduarxiv.orgresearchgate.netaps.orgarxiv.org The simulations successfully reproduce the experimentally observed quantum beats with periodicities of 12.6 fs for electronic coherence and 19.9 fs for vibrational coherence. berkeley.eduarxiv.orgresearchgate.netaps.orgarxiv.org
Furthermore, quantum wave-packet simulations have been instrumental in dissecting the mechanisms of decoherence—the process by which quantum coherence is lost. The simulations have shown that the decoherence of the electronic superposition is not primarily caused by vibrational motion. berkeley.eduarxiv.orgresearchgate.netaps.org This is attributed to the fact that the potential energy surfaces of the X ²Π₃/₂ and X ²Π₁/₂ states are nearly parallel, meaning the vibrational wave packets on each surface evolve very similarly. berkeley.eduarxiv.orgresearchgate.netaps.org
These computational studies provide a detailed picture of the molecular dynamics, complementing experimental observations and offering a deeper understanding of the fundamental processes governing the behavior of photoexcited DBr. escholarship.org
Computational Investigations of Decoherence Effects
Computational studies have been essential in understanding the loss of quantum coherence, or decoherence, in this compound (DBr) following photoionization. nih.govaps.orgarxiv.orgiacr.org These investigations primarily focus on distinguishing the roles of vibrational and rotational motion in the decay of electronic coherence. berkeley.eduarxiv.orgresearchgate.netaps.orgarxiv.org
After strong-field ionization, DBr is left in a coherent superposition of the X ²Π₃/₂ and X ²Π₁/₂ electronic states. berkeley.eduarxiv.orgresearchgate.netaps.orgarxiv.org Experimental observations show that while vibrational coherence remains relatively stable over time, the electronic coherence exhibits a partial decrease. berkeley.eduarxiv.orgresearchgate.netaps.orgarxiv.org Quantum wave-packet simulations have been employed to unravel the reasons behind this observation.
The simulations reveal that decoherence due to vibrational motion is insignificant. berkeley.eduarxiv.orgresearchgate.netaps.org This is because the potential energy surfaces of the two electronic states involved (X ²Π₃/₂ and X ²Π₁/₂) are nearly parallel. berkeley.eduarxiv.orgresearchgate.netaps.org As a result, the vibrational wave packets evolving on these surfaces experience very similar forces and maintain their phase relationship, thus preserving coherence.
Potential Energy Surface Construction and Analysis for Reaction Dynamics
The study of chemical reaction dynamics, such as the H + DBr and D + HBr reactions, relies heavily on the accurate construction and analysis of potential energy surfaces (PES). sydney.edu.auwikipedia.orgyoutube.com A PES provides the energy of the reacting system for all possible arrangements of the atoms, serving as the fundamental landscape upon which the reaction unfolds. sydney.edu.auwikipedia.org
For the H + DBr and D + HBr systems, diabatic potential energy surfaces have been developed to perform time-dependent quantum wave packet calculations. nih.gov These calculations yield important dynamical information, including reaction probabilities, integral cross sections, and rate constants. nih.govresearchgate.net The accuracy of these theoretical results is often validated by comparison with experimental data. nih.govresearchgate.net
The construction of these surfaces often involves high-level ab initio quantum chemistry calculations, such as the multireference configuration interaction (MRCI) method, to ensure accuracy. aip.orgresearchgate.netresearchgate.net For instance, a global PES for the electronic ground state of the BrH₂ system was constructed using the MRCI method with large basis sets, and it also incorporated spin-orbit coupling effects. aip.orgresearchgate.net
Analysis of the PES reveals crucial features that govern the reaction mechanism, such as the location of transition states and the presence of any energy barriers. For example, in the study of the HBr⁺ + CH₄ reaction, the PES showed an activation barrier for the bromine transfer channel, explaining why the experimentally observed cross-section increased with collision energy despite the reaction being exothermic. rsc.org Similarly, for the H + DBr reaction, the PES helps to understand isotopic effects, which influence the nonadiabatic nature of the reaction. nih.gov The nonadiabatic effect is generally found to be inversely proportional to the mass of the atoms involved. nih.gov
The detailed analysis of these potential energy surfaces is critical for understanding reaction mechanisms, predicting reaction outcomes, and interpreting experimental observations in the dynamics of reactions involving this compound. researchgate.netresearchgate.net
Theoretical Modeling of Charge Migration Phenomena in Photoexcited DBr
Theoretical modeling plays a crucial role in understanding charge migration, a fundamental process where an electron hole density oscillates within a molecule on a femtosecond timescale following photoexcitation. pnas.orgpnas.orgarxiv.orgarxiv.orgnih.gov In this compound (DBr), ultrafast laser ionization can create a coherent superposition of electronic states, initiating this charge migration. berkeley.eduarxiv.org
The primary electronic motion in ionized DBr involves the oscillation of the hole density between the two spin-orbit split ionic ground states, X ²Π₃/₂ and X ²Π₁/₂. berkeley.eduarxiv.orgresearchgate.net Theoretical models, particularly quantum wave-packet simulations, are used to describe the time evolution of this electronic coherence. berkeley.eduarxiv.orgaps.org These models predict that the charge migration corresponds to the periodic motion of the hole density along the direction of the ionization field. berkeley.eduarxiv.orgaps.org
Experimental validation for this theoretical picture comes from attosecond transient-absorption spectroscopy. berkeley.eduaps.org Polarization scans in these experiments confirm that the phase of the electronic quantum beats—the experimental signature of charge migration—depends on the probe direction relative to the ionization field, which is consistent with the theoretically predicted oscillation of the hole density. berkeley.eduarxiv.orgaps.org
Theoretical studies have also explored how nuclear motion, such as vibrations and rotations, couples to and affects the electronic coherence driving charge migration. pnas.orgpnas.org In DBr, quantum simulations have shown that while vibrational motion has a negligible effect on decoherence due to the parallel nature of the involved potential energy surfaces, rotational motion is a key factor in the eventual decay of the electronic coherence. berkeley.eduarxiv.orgaps.org
These theoretical models are essential for interpreting experimental data and provide a framework for predicting how charge migration could potentially be controlled in molecules, which has implications for manipulating chemical reactivity on ultrafast timescales. berkeley.edu
Applications of Deuterium Bromide and Deuterium Labeled Compounds in Academic Research
Methodological Tools in Chemical and Biochemical Research
The substitution of hydrogen with deuterium (B1214612) provides a powerful, non-perturbative probe for investigating complex chemical and biological systems. This isotopic labeling is fundamental to several advanced analytical methodologies.
Deuterated Solvents in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
In modern chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of molecules. myuchem.com The use of deuterated solvents, in which hydrogen atoms are replaced by deuterium, is critical for obtaining high-quality NMR spectra. myuchem.com Protons in standard, non-deuterated solvents produce strong signals that can obscure the signals from the analyte, making spectral interpretation difficult or impossible. myuchem.comtutorchase.com Since deuterium resonates at a different frequency from protons, deuterated solvents are essentially "invisible" in proton NMR spectra, resulting in a much clearer view of the compound being analyzed. tutorchase.comyoutube.com
Commonly used deuterated solvents include deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and deuterium oxide (D₂O). myuchem.comlabinsights.nl Beyond simply dissolving the sample and eliminating interfering solvent signals, these solvents serve another crucial function: providing a "lock" signal. myuchem.comyoutube.com NMR instruments monitor the deuterium signal to stabilize the magnetic field, which ensures the accuracy and reproducibility of the measurements over the course of the experiment. myuchem.com This field frequency lock is essential for acquiring high-resolution spectra, particularly in long-duration experiments. The use of deuterated solvents also helps to minimize proton exchange interference, leading to more stable chemical shifts and coupling constants, which are vital for accurate structural elucidation. myuchem.com
Internal Standards in Mass Spectrometry for Quantitative Analysis and Trace Detection
Mass spectrometry (MS) is a highly sensitive analytical technique used for detecting, identifying, and quantifying molecules. In quantitative MS, particularly in complex biological or environmental samples, the use of stable isotope-labeled internal standards is a widespread practice to ensure accuracy and precision. clearsynth.comscispace.com Deuterium-labeled compounds, including derivatives that could be synthesized using deuterium bromide, are frequently employed as internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio. acanthusresearch.com
When a known quantity of a deuterated internal standard is added to a sample at the beginning of the analytical process, it experiences the same sample preparation steps (e.g., extraction, derivatization) and potential variations in instrument response (e.g., ionization efficiency) as the analyte of interest. scispace.com By comparing the signal of the analyte to the signal of the internal standard, researchers can accurately quantify the concentration of the analyte, compensating for sample loss during preparation and fluctuations in the MS signal. clearsynth.com This method is particularly valuable for correcting "matrix effects," where other components in a complex mixture interfere with the ionization of the analyte, leading to inaccurate measurements. clearsynth.com The use of deuterated internal standards is crucial for the validation of analytical methods, ensuring they are robust and reliable for applications ranging from pharmaceutical drug metabolism studies to environmental pollutant monitoring. clearsynth.comnih.gov
Table 1: Applications of Deuterated Internal Standards in Mass Spectrometry
| Application | Purpose | Benefit |
|---|---|---|
| Quantitative Analysis | To accurately determine the concentration of a target compound. | By comparing the analyte's response to the known concentration of the internal standard, precise quantification is achieved. clearsynth.com |
| Compensation for Matrix Effects | To correct for interferences from other components in a complex sample. | The internal standard experiences similar matrix effects as the analyte, allowing for accurate correction of the signal. clearsynth.com |
| Method Validation | To ensure the analytical procedure is robust and reliable. | Demonstrates the accuracy and precision of the method across different samples and conditions. clearsynth.com |
| Pharmacokinetic Studies | To measure the concentration of drugs and their metabolites in biological fluids. | Enables accurate determination of absorption, distribution, metabolism, and excretion (ADME) profiles. acanthusresearch.com |
| Environmental Monitoring | To quantify trace levels of pollutants in environmental samples. | Allows for sensitive and accurate measurement of contaminants in complex matrices like water and soil. researchgate.net |
Hydrogen-Deuterium Exchange for Studying Reaction Mechanisms and Molecular Interactions
Hydrogen-deuterium exchange (HDX) is a powerful technique that leverages the replacement of labile hydrogen atoms in a molecule with deuterium from a solvent, typically deuterium oxide (D₂O). wikipedia.org The rate of this exchange is highly dependent on the local chemical environment of the hydrogen atom, including its solvent accessibility and involvement in hydrogen bonding. nih.gov By monitoring the incorporation of deuterium over time, researchers can gain valuable insights into protein structure, dynamics, and interactions. wikipedia.orgnih.gov
In the context of protein folding, HDX coupled with mass spectrometry (HDX-MS) can be used to identify which regions of a protein become structured and protected from the solvent at different stages of the folding process. nih.gov This allows for the characterization of folding intermediates and pathways. nih.gov Similarly, HDX-MS is used to study ligand-macromolecule binding. When a ligand binds to a protein, the regions involved in the interaction often become less accessible to the solvent, leading to a decrease in the rate of hydrogen-deuterium exchange in those areas. nih.gov By comparing the deuterium uptake of a protein in its free and ligand-bound states, the binding site can be mapped. This technique is also applied to investigate the conformational changes that occur upon ligand binding. nih.gov
The study of the interaction between the intercalating dye ethidium (B1194527) bromide and DNA provides a classic example. The hydrogen-deuterium exchange of the ethidium amino groups is significantly slowed upon complexation with DNA, a phenomenon that can be monitored to determine the kinetics and equilibrium of the binding interaction. nih.gov
Mechanistic Studies and Kinetic Probes
The subtle yet significant differences in the properties of deuterium versus hydrogen make deuterium-labeled compounds powerful probes for elucidating the detailed step-by-step pathways of chemical reactions.
Elucidation of Organic and Inorganic Reaction Pathways
Isotopic labeling with deuterium is a fundamental strategy for tracing the fate of atoms through a chemical transformation. By strategically placing a deuterium atom at a specific position in a reactant molecule, chemists can follow that atom's journey to its final position in the product. This provides direct evidence for proposed reaction mechanisms, such as rearrangements or specific bond-breaking and bond-forming events. For instance, deuterium labeling has been instrumental in studying reaction mechanisms mediated by transition metals, including C-H bond activation and C-C coupling reactions. researchgate.net
This compound can be used to introduce deuterium into a molecule, for example, through the hydrobromination of an alkene. quora.com The position of the deuterium in the resulting alkyl bromide can then be used to probe the regioselectivity and stereoselectivity of subsequent reactions. Studies on the reaction of deuterium atoms with methyl bromide have provided detailed kinetic data on the initial steps of the reaction, helping to build a comprehensive picture of the reaction pathway. rsc.org In inorganic chemistry, deuterium labeling has been used to investigate the mechanism of bromination of carboranes, revealing that the rate-limiting step involves the breaking of a B-H bond. acs.org
Understanding Kinetic Isotope Effects (KIE) in Complex Systems
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The replacement of hydrogen with deuterium often results in a significant primary KIE, where the reaction rate is slower for the deuterated compound. libretexts.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, meaning more energy is required to break the C-D bond. youtube.com
By measuring the KIE, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. libretexts.org A significant kH/kD ratio (the ratio of the rate constant for the hydrogen-containing reactant to that of the deuterium-containing reactant), typically greater than 2, is strong evidence for the cleavage of that C-H bond in the slowest step of the reaction. libretexts.orgnih.gov This information is invaluable for distinguishing between proposed reaction mechanisms. For example, a large deuterium KIE was observed in the bromination of acetone, indicating that the cleavage of a C-H bond is the rate-determining step. libretexts.org
The KIE is a widely used tool in the study of enzyme mechanisms, where it can help to identify the rate-limiting steps in complex catalytic cycles. nih.gov It is also a critical tool in physical organic and organometallic chemistry for understanding fundamental reaction pathways. researchgate.netescholarship.org
Table 2: Summary of Deuterium Kinetic Isotope Effect (KIE) Studies
| Reaction/System Studied | Observation | Mechanistic Insight |
|---|---|---|
| Bromination of Acetone | A significant KIE (kH/kD of 7) was observed when α-hydrogens were replaced with deuterium. libretexts.org | The rate-determining step is the tautomerization of acetone, which involves the breaking of a C-H bond. libretexts.org |
| Cytochrome P450 Enzyme Catalysis | The presence of a significant primary deuterium KIE is observed in many P450-catalyzed reactions. nih.gov | Indicates that hydrogen abstraction (C-H bond breaking) is at least partially rate-limiting in the catalytic cycle. nih.gov |
| Bromination of m-Carborane | A considerable primary deuterium KIE was found for the bromination reaction. acs.org | The rate-limiting stage of the reaction is the breakage of the B-H bond. acs.org |
| Chugaev Elimination | A combination of intermolecular and intramolecular 2H KIE measurements were used. escholarship.org | The reaction is dominated by quantum mechanical tunneling, and the transition state is dependent on isotopic substitution. escholarship.org |
Advanced Materials Research
The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has opened new avenues in advanced materials research. This process, known as deuteration, allows for the fine-tuning of material properties, leading to enhanced performance and novel functionalities. This compound, among other deuterated reagents, serves as a valuable building block in the synthesis of these specialized materials.
Synthesis of Deuterated Analogs for Material Science Investigations (e.g., Nanotechnology, Polymer Science, OLEDs)
The synthesis of deuterated analogs is a cornerstone of modern materials science, enabling detailed investigations into material structure and dynamics. In polymer science, deuterated polymers are synthesized to create contrast in neutron scattering experiments, a powerful technique for probing the structure and movement of polymer chains. sci-hub.sesine2020.euornl.gov The synthesis of these polymers is not a simple exchange process; instead, it requires the deuteration of monomer precursors which are then polymerized. sine2020.eu Methods for creating deuterated compounds include hydrogen-deuterium exchange reactions, often using deuterium oxide (D₂O), and the direct addition of deuterium gas during polymerization. resolvemass.ca For instance, the synthesis of perdeuterated d14-(1,3-diisopropenylbenzene) with over 99% deuteration has been reported, which was then used to prepare a proton-free, deuterated polymer through inverse vulcanization with elemental sulfur. azimuth-corp.com
In the field of organic light-emitting diodes (OLEDs), deuteration is a key strategy for enhancing device longevity and efficiency, particularly for blue emitters which are often the least stable component. zeochem.com The underlying principle is that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to greater molecular stability and a slower rate of chemical degradation. deutramed.comresearchgate.net This enhanced stability translates into a longer operational lifetime for the OLED device. deutramed.com The synthesis of these deuterated small molecules for OLEDs can involve either a selective, partial replacement of hydrogen with deuterium or a nonselective hydrogen/deuterium exchange. zeochem.com Deuterated compounds like bromobenzene-d5 (B116778) are used in the manufacturing of electronic components and OLEDs to improve performance. irisotope.com
| Field of Study | Application of Deuteration | Synthesis Approach | Example |
| Polymer Science | Neutron scattering for structural analysis. sci-hub.seornl.gov | Polymerization of deuterated monomers. sine2020.eu | Synthesis of poly(sulfur-random-d14-(1,3-diisopropenylbenzene)) from deuterated monomers. azimuth-corp.com |
| OLEDs | Enhance device lifetime and efficiency. zeochem.comdeutramed.com | Selective or non-selective H/D exchange in organic molecules. zeochem.com | Use of deuterated host materials or emitters to improve stability of blue OLEDs. researchgate.net |
| Nanotechnology | Isotopic labeling for characterization and tuning properties. | Use of deuterated precursors in nanomaterial synthesis. | Not detailed in provided sources. |
Exploration of Isotopic Effects on Material Properties and Performance
The substitution of hydrogen with deuterium, known as the kinetic isotope effect, introduces significant changes to the physical and chemical properties of materials due to the mass difference between the two isotopes. rsc.orgwikipedia.org Bonds involving deuterium are stronger and shorter than the corresponding bonds with hydrogen. wikipedia.org This seemingly subtle change has profound impacts on various material properties.
One of the most significant consequences of deuteration is the alteration of vibrational frequencies within a molecule. researchgate.net Because deuterium is heavier, C-D bonds vibrate at a lower frequency than C-H bonds. This shift is readily observable in infrared spectroscopy and is a key principle behind using deuteration to engineer materials with specific optical properties, such as infrared transparency in certain polymers. azimuth-corp.com
In the realm of ferroelectric materials, deuteration can have a dramatic effect on the phase transition temperature (Curie temperature). rsc.org For example, in potassium dihydrogen phosphate (B84403) (KDP), replacing hydrogen with deuterium increases the Curie temperature by approximately 107 K. rsc.org This is attributed to geometric isotope effects on the hydrogen bonds that govern the ferroelectric properties. rsc.org However, the effect is not always an increase; in some materials, deuteration can lead to a "reverse isotope effect" where the phase transition temperature is suppressed. rsc.org These changes are linked to how deuteration affects proton/deuteron tunneling in hydrogen bonds. nih.gov
| Property | Effect of Deuteration (H vs. D) | Underlying Reason | Example Application/Material |
| Bond Strength | C-D bond is stronger than C-H bond. wikipedia.org | Lower zero-point vibrational energy of the C-D bond. researchgate.net | Increased stability of OLED materials. deutramed.com |
| Vibrational Frequency | Lower for D-containing bonds. researchgate.net | Greater mass of deuterium. researchgate.net | Engineering IR transparency in polymers. azimuth-corp.com |
| Ferroelectric Properties | Can significantly increase or decrease the phase transition temperature. rsc.org | Alteration of hydrogen bond geometry and quantum tunneling. rsc.orgnih.gov | Potassium Dihydrogen Phosphate (KDP). rsc.org |
| Physical Properties | Increased viscosity (e.g., D₂O vs. H₂O). wikipedia.org | Stronger intermolecular interactions. | Heavy water as a neutron moderator. |
| Hydrophobicity | Deuterated compounds can be slightly less hydrophobic. researchgate.net | Smaller van der Waals radius and lower polarizability of C-D bonds. researchgate.net | Chromatographic separation of isotopologues. cchmc.org |
Energy Research
Deuterium is a central element in the quest for clean and virtually limitless energy through nuclear fusion. Its natural abundance and favorable fusion characteristics make it a primary fuel candidate for future power plants.
Deuterium in Nuclear Fusion Research
Nuclear fusion is the process that powers the sun, where light atomic nuclei combine to form heavier ones, releasing immense amounts of energy. energy.gov On Earth, the most promising fusion reaction for power generation involves two isotopes of hydrogen: deuterium (D) and tritium (B154650) (T). energy.goviter.org
The D-T fusion reaction is favored because it has the highest reaction rate at the "lowest" temperatures (still on the order of 150 million °C) compared to other fusion fuel candidates. iter.org When a deuterium nucleus and a tritium nucleus fuse, they produce a helium-4 nucleus (an alpha particle) and a high-energy neutron. energy.gov This energetic neutron is key to the design of future fusion power plants, as its energy can be captured to generate electricity. energy.gov The energy released from just one gram of D-T fuel is equivalent to the energy from about 2,400 gallons of oil. energy.gov
While deuterium is abundant and can be extracted from seawater, tritium is rare and radioactive, with a half-life of about 12 years. energy.gov Therefore, fusion reactor designs include a "breeding blanket" containing lithium, which, when struck by the high-energy neutrons from the fusion reaction, produces the tritium needed to sustain the fuel cycle. energy.gov
Another fusion reaction being researched is deuterium-deuterium (D-D) fusion. earth.com This reaction is more challenging as it requires even higher temperatures (400-500 million degrees Kelvin) to proceed at a sufficient rate. iter.org However, it has the advantage of not requiring tritium breeding. D-D fusion can proceed via two different pathways with roughly equal probability, producing either tritium and a proton, or a helium-3 (B1234947) nucleus and a neutron.
| Fusion Reaction | Reactants | Products | Energy Released | Required Temperature |
| D-T Fusion | Deuterium + Tritium | Helium-4 + Neutron | 17.6 MeV | ~150 Million °C iter.org |
| D-D Fusion (Branch 1) | Deuterium + Deuterium | Tritium + Proton | 4.03 MeV | ~400-500 Million K iter.org |
| D-D Fusion (Branch 2) | Deuterium + Deuterium | Helium-3 + Neutron | 3.27 MeV | ~400-500 Million K iter.org |
Recent research has explored innovative ways to enhance fusion rates, such as using compact, room-temperature reactors that employ electrochemical loading to increase the density of deuterium within a palladium metal target, thereby increasing the probability of fusion events. earth.comthebrighterside.news
Historical and Contextual Perspectives on Deuterium Bromide Research
Evolution of Spectroscopic Techniques Applied to Deuterium (B1214612) Bromide
The investigation of deuterium bromide has been propelled by the continuous development of spectroscopic methods, each new technique providing a more detailed view of its molecular properties. Early studies dating back to the 1950s utilized high-dispersion infrared spectroscopy to make the first detailed measurements of the fundamental, first, and second overtone vibrational bands of DBr. These initial experiments allowed for the determination of molecular constants for both the D79Br and D81Br isotopic species. wright.edu
The advent of Fourier Transform Spectroscopy (FTS) marked a significant leap forward, enabling higher resolution and more precise measurements of the rovibrational spectra of DBr. researchgate.netacs.org FTS has been instrumental in providing accurate data on the 1-0, 2-0, 3-0, and 4-0 infrared absorption bands, leading to refined equilibrium molecular parameters. researchgate.net These high-resolution spectra have also been crucial for calibrating spectrometers and tunable lasers in the infrared region. acs.org
The development of laser-based spectroscopic techniques has further revolutionized the study of DBr. Tunable diode lasers have been used in heterodyne frequency measurements to determine highly accurate molecular constants for the 1-0 band of DBr. acs.org More recently, the use of external cavity quantum cascade lasers (EC-QCLs) has provided access to a wide spectral region for high-resolution absorption spectroscopy. This has enabled the first measurements of certain hyperfine coupling constants for both D79Br and D81Br in their ground and first excited vibrational states. researchgate.net Laser Stark spectroscopy, made possible by the close coincidence of a DBr transition with a CO laser line, has allowed for the resolution of the bromine hyperfine structure and the determination of the dipole moment of DBr in the v=1 state. researchgate.net
In the realm of weakly bound complexes, pulsed-jet Fourier transform microwave spectroscopy has been employed to investigate the structure and dynamics of the HBr-DBr dimer. unifr.ch This high-precision technique has made it possible to determine the Br-Br distance and the wide amplitude bending motions of the hydrogen-bonded deuterium. unifr.ch
The frontiers of DBr research have been pushed even further with the application of attosecond transient-absorption spectroscopy . This ultrafast technique allows for the simultaneous probing of both electronic and vibrational dynamics in DBr following strong-field ionization. aps.orgberkeley.edu By observing quantum beats with femtosecond and even attosecond periodicities, researchers can characterize the coherent evolution of electronic and vibrational wave packets in the ionic states of DBr. aps.orgberkeley.edu
The following table provides a summary of key spectroscopic techniques and their contributions to the study of this compound:
Interactive Data Table: Spectroscopic Milestones in this compound Research| Spectroscopic Technique | Key Contributions to DBr Research | Approximate Era |
| High-Dispersion Infrared Spectroscopy | First detailed measurements of vibrational bands and determination of initial molecular constants. wright.edu | 1950s |
| Fourier Transform Spectroscopy (FTS) | High-resolution rovibrational spectra, improved molecular parameters, and calibration standards. researchgate.netacs.org | 1980s - Present |
| Tunable Diode Laser Spectroscopy | Highly accurate molecular constants through heterodyne frequency measurements. acs.org | 1980s |
| Pulsed-Jet FT Microwave Spectroscopy | Structural determination of the HBr-DBr dimer. unifr.ch | 1990s |
| External Cavity Quantum Cascade Laser (EC-QCL) Spectroscopy | Measurement of hyperfine coupling constants in ground and excited vibrational states. researchgate.net | 2010s |
| Attosecond Transient-Absorption Spectroscopy | Probing of coupled electronic and vibrational dynamics on ultrafast timescales. aps.orgberkeley.edu | 2020s |
Development of Deuterium Isotope Effect Theory and its Application in DBr Studies
The deuterium isotope effect, a cornerstone of physical organic and physical chemistry, has been extensively applied in studies involving this compound. This effect arises from the mass difference between hydrogen and deuterium, which leads to differences in vibrational frequencies and zero-point energies of bonds involving these isotopes. dntb.gov.uaannualreviews.org The C-D bond is stronger than the C-H bond, and similarly, the D-Br bond is stronger than the H-Br bond, leading to differences in reaction rates and equilibria. annualreviews.orgresearchgate.net
In the context of DBr research, the deuterium isotope effect manifests in several ways and has been a powerful tool for elucidating reaction mechanisms.
Vibrational Spectroscopy: The most direct observation of the deuterium isotope effect in DBr is in its vibrational spectrum. Due to the increased reduced mass, the vibrational frequency of the D-Br stretch is significantly lower than that of the H-Br stretch. dntb.gov.ua This shift is predictable and serves as a fundamental confirmation of the principles of vibrational spectroscopy and isotope effects.
Kinetic Isotope Effects (KIEs): The rates of chemical reactions involving the breaking of a bond to deuterium are typically slower than those for hydrogen, an effect known as a primary kinetic isotope effect. aip.org This principle has been applied to study reactions where DBr is a reactant or product. For instance, in the reaction of OH radicals with HBr and DBr, the kinetic isotope effect (kHBr/kDBr) has been both experimentally measured and theoretically calculated to understand the reaction dynamics. acs.orgacs.org Quantum dynamics calculations have shown that the KIE for the OH + HBr/DBr reaction is temperature-independent, a finding that agrees well with experimental results and provides deep insight into the reaction's potential energy surface. nih.govresearchgate.net
Studies on the reaction of methyl radicals with HBr and its deuterated counterpart, DBr, have also utilized the KIE to probe the reaction mechanism. nih.gov The observed isotope effects, in conjunction with theoretical calculations, help to characterize the transition state of the reaction. nih.gov
Secondary Kinetic Isotope Effects: Isotopic substitution at a position not directly involved in bond breaking can also influence reaction rates, a phenomenon known as a secondary kinetic isotope effect. While less pronounced than primary KIEs, these effects can provide valuable information about changes in hybridization and hyperconjugation during a reaction. In studies of the solvolysis of isopropyl compounds, secondary β-deuterium isotope effects have been investigated, with DBr sometimes being a product or related to the reactants studied. aps.org
The application of deuterium isotope effect theory in DBr studies has been crucial for:
Confirming molecular structure and bonding through the analysis of vibrational spectra.
Elucidating reaction mechanisms , particularly in determining whether a D-Br bond is broken in the rate-determining step of a reaction.
Probing the nature of transition states in chemical reactions involving DBr.
Validating and refining theoretical models of reaction dynamics by comparing calculated KIEs with experimental data.
Interplay Between Experimental and Theoretical Approaches in this compound Research
The advancement of our understanding of this compound has been a story of the close and synergistic relationship between experimental investigation and theoretical modeling. This interplay has been essential for interpreting complex experimental data, predicting molecular properties, and guiding new experimental directions.
From the early days of DBr research, theoretical models have been used to analyze experimental spectra and extract fundamental molecular parameters. However, with the rise of powerful computational methods, the role of theory has expanded dramatically. Ab initio calculations and density functional theory (DFT) are now routinely used to predict the geometries, vibrational frequencies, and other spectroscopic properties of DBr with high accuracy. unityfvg.it These theoretical predictions are invaluable for assigning complex spectra obtained from high-resolution experiments.
A prime example of this synergy is in the study of reaction dynamics. Experimental investigations of reactions involving DBr, such as the O(3P) + DBr → OD + Br reaction, provide data on thermal rate constants. acs.org These experimental results can then be compared with theoretical predictions from methods like variational transition-state theory (VTST) and quantum mechanical (QM) scattering calculations performed on high-quality ab initio potential energy surfaces. acs.org The excellent agreement often found between experimental and theoretical rate constants validates the accuracy of the theoretical models and the potential energy surfaces used. acs.orgnih.gov
Similarly, in the study of inelastic low-energy electron collisions with DBr, experimental measurements of differential and integral cross-sections for vibrational excitation and dissociative attachment are compared with theoretical results from models like the nonlocal resonance model . unifr.chaps.org The high degree of agreement between experiment and theory in these studies indicates a comprehensive understanding of the collision dynamics. unifr.chaps.org
Quantum dynamics simulations have become an indispensable tool in DBr research. Time-dependent quantum wave packet calculations have been performed to study the H + DBr and D + HBr reactions, providing detailed information on reaction probabilities, integral cross sections, and rate constants. nih.gov These theoretical studies can also probe the influence of isotopic substitution on nonadiabatic effects, offering insights that are difficult to obtain from experiments alone. nih.gov Furthermore, quantum dynamics calculations have been used to investigate the effect of vibrational and rotational energy on the reactivity of the OH + DBr reaction, revealing that vibrational excitation enhances the reaction while rotational excitation hinders it. researchgate.netrsc.org
The study of ultrafast dynamics in DBr using attosecond transient-absorption spectroscopy is another area where the interplay between experiment and theory is crucial. The experimental observation of quantum beats is interpreted with the aid of quantum wave-packet simulations , which can construct theoretical core-level absorption spectra and confirm the nature of the observed electronic and vibrational coherences. berkeley.edu
Q & A
Q. How is deuterium bromide synthesized and characterized for isotopic purity in laboratory settings?
this compound (DBr) is synthesized via the catalytic deuteration of hydrogen bromide (HBr) using deuterium gas (D₂) over platinum or palladium catalysts. Post-synthesis, purification involves fractional distillation under inert conditions to minimize isotopic exchange. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/²H decoupling) to confirm deuterium incorporation, complemented by mass spectrometry (MS) for isotopic ratio analysis. Contaminants like polybrominated byproducts require careful separation using preparative chromatography .
Q. What safety protocols are essential when handling this compound in experimental workflows?
Key protocols include:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of corrosive vapors.
- Storage : Airtight containers in cool, dry areas away from reactive metals.
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels. These guidelines align with bromide-handling standards .
Advanced Research Questions
Q. How can researchers design experiments to quantify kinetic isotope effects (KIEs) in reactions utilizing this compound?
To measure KIEs:
- Experimental Setup : Parallel reactions using DBr and HBr under identical conditions (temperature, solvent, catalyst).
- Rate Measurement : Monitor reaction progress via in-situ techniques like FTIR or stopped-flow spectroscopy.
- Analytical Validation : Use HPLC-MS to quantify product ratios and calculate KIE values (e.g., ). Reference studies on deuterated anesthetics demonstrate reduced metabolic rates due to KIEs .
Q. What analytical strategies resolve conflicting data on deuterium incorporation when DBr is used in radical-mediated reactions?
Conflicting data (e.g., NMR inaccuracies from polybrominated impurities) are addressed by:
Q. How does deuteration with DBr impact metabolic pathways in pharmacological models, and how is this assessed?
In vivo studies involve:
- Dosing : Administer DBr-derived compounds to model organisms (e.g., rodents).
- Metabolite Tracking : Use ²H-NMR or LC-MS to trace deuterium-labeled metabolites.
- Toxicity Assays : Measure serum bromide levels and hepatic enzymes (e.g., SGPT) to assess metabolic shifts. Deuteration in anesthetics reduced fluoride ion release by 15–76%, highlighting metabolic suppression .
Q. What methodologies ensure accurate measurement of deuterium-hydrogen exchange rates in DBr-containing systems?
Key approaches include:
- Isotopic Tracing : Introduce DBr into aqueous systems and monitor ²H₂O formation via NMR or IRMS.
- Time-Course Experiments : Sample at intervals to track exchange kinetics.
- Control Systems : Compare with HBr to isolate isotope-specific effects. Studies on total body water measurement using deuterium oxide provide methodological frameworks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
